

## benchmarking futibatinib selectivity against other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Futibatinib |           |  |  |  |
| Cat. No.:            | B611163     | Get Quote |  |  |  |

## Futibatinib's Kinase Selectivity: A Comparative Benchmark

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of **futibatinib**'s kinase inhibition profile against other selective FGFR inhibitors, supported by experimental data and methodologies.

**Futibatinib** (TAS-120) is a novel, orally bioavailable, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Its covalent binding mechanism distinguishes it from other approved ATP-competitive FGFR inhibitors, offering the potential for more sustained target inhibition and activity against certain resistance mutations.[2][3] This guide provides a comparative analysis of **futibatinib**'s kinase selectivity profile against other prominent FGFR inhibitors: erdafitinib, infigratinib, and pemigatinib.

#### Kinase Inhibition Profile: A Tabular Comparison

The following tables summarize the in vitro inhibitory activity of **futibatinib** and other FGFR inhibitors against the FGFR family and a selection of off-target kinases. It is important to note that the data for **futibatinib** is derived from separate studies and may not be directly comparable to the head-to-head comparison data available for erdafitinib, infigratinib, and pemigatinib due to potential differences in experimental conditions and kinase panels.

Table 1: Potency Against FGFR Isoforms (IC50 in nM)



| Inhibitor    | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Data<br>Source |
|--------------|-------|-------|-------|-------|----------------|
| Futibatinib  | 1.8   | 1.4   | 1.6   | 3.7   | [1]            |
| Erdafitinib  | 1.2   | 2.5   | 3.0   | 5.7   | [4]            |
| Infigratinib | 0.9   | 1.4   | 1.0   | >1000 |                |
| Pemigatinib  | 0.4   | 0.5   | 1.2   | 30    |                |

Table 2: Off-Target Kinase Inhibition Profile

This table presents a comparative overview of the off-target kinase inhibition for **futibatinib**, erdafitinib, infigratinib, and pemigatinib. The data for erdafitinib, infigratinib, and pemigatinib are from a direct comparative study using a panel of 255 kinases, with inhibition measured at a 1  $\mu$ M concentration. **Futibatinib**'s off-target profile is from a separate study against a panel of 387 kinases at a 100 nM concentration.



| Kinase       | Futibatinib (% Inhibition @ 100 nM)[1] | Erdafitinib (%<br>Inhibition @ 1<br>µM) | Infigratinib (%<br>Inhibition @ 1<br>µM) | Pemigatinib (%<br>Inhibition @ 1<br>μΜ) |
|--------------|----------------------------------------|-----------------------------------------|------------------------------------------|-----------------------------------------|
| ABL1         | <10                                    | <10                                     | <10                                      | <10                                     |
| ALK          | <10                                    | <10                                     | <10                                      | <10                                     |
| AURKA        | <10                                    | <10                                     | <10                                      | 14                                      |
| BRAF         | <10                                    | <10                                     | <10                                      | <10                                     |
| ВТК          | <10                                    | <10                                     | <10                                      | <10                                     |
| EGFR         | <10                                    | <10                                     | <10                                      | <10                                     |
| FLT3         | <10                                    | 12                                      | 11                                       | 25                                      |
| JAK2         | <10                                    | <10                                     | <10                                      | <10                                     |
| KIT          | <10                                    | 33                                      | 16                                       | 45                                      |
| MAPK12       | 69                                     | Not Reported                            | Not Reported                             | Not Reported                            |
| INSR         | 55                                     | Not Reported                            | Not Reported                             | Not Reported                            |
| MET          | <10                                    | <10                                     | <10                                      | <10                                     |
| PDGFRα       | <10                                    | 13                                      | 11                                       | 20                                      |
| PIK3CA       | <10                                    | <10                                     | <10                                      | <10                                     |
| RET          | <10                                    | 18                                      | 15                                       | 28                                      |
| SRC          | <10                                    | <10                                     | <10                                      | <10                                     |
| VEGFR2 (KDR) | <10                                    | 48                                      | 35                                       | 60                                      |

Data for Erdafitinib, Infigratinib, and Pemigatinib are adapted from Uitdehaag et al., 2022. The original study should be consulted for the full dataset.

# Experimental Protocols Biochemical Kinase Inhibition Assays

#### Validation & Comparative





The determination of kinase inhibitory potency (IC50 values) is typically performed using in vitro biochemical assays. While specific parameters may vary between studies, the general principles are outlined below.

- 1. Radiometric Kinase Assay (e.g., as used for Derazantinib, Erdafitinib, Pemigatinib, Infigratinib, and Rogaratinib comparison)
- Principle: This assay measures the transfer of a radiolabeled phosphate group (from [y-33P]ATP) to a substrate by the kinase. Inhibition of the kinase results in a decreased incorporation of the radiolabel into the substrate.
- General Procedure:
  - The kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and the test compound (at various concentrations) are incubated together in a reaction buffer.
  - The reaction is initiated by the addition of [y-33P]ATP.
  - After a defined incubation period at a controlled temperature, the reaction is stopped.
  - The substrate is separated from the unreacted ATP (e.g., by spotting onto a phosphocellulose membrane followed by washing).
  - The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
  - IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
- 2. Off-Chip Mobility Shift Assay (MSA) (e.g., as used for Futibatinib)
- Principle: This non-radioactive method quantifies the phosphorylation of a peptide substrate
  by measuring the change in its electrophoretic mobility. The phosphorylated and
  unphosphorylated substrates are separated in an electric field and detected, often by
  fluorescence.
- General Procedure:



- Recombinant FGFR cytoplasmic domains are used as the enzyme source.
- The kinase is incubated with a fluorescently labeled peptide substrate and the test inhibitor at various concentrations.
- The kinase reaction is initiated by the addition of ATP.
- After incubation, the reaction is stopped, and the mixture is introduced into a microfluidic device.
- An electric field is applied, separating the phosphorylated (product) and unphosphorylated (substrate) peptides based on their charge-to-mass ratio.
- The amount of each peptide is quantified by detecting their fluorescence.
- IC50 values are determined from the dose-response curves.
- 3. KINOMEscan<sup>™</sup> (Active-Site-Directed Competition Binding Assay) (e.g., as used for **Futibatinib** selectivity profiling)
- Principle: This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
- General Procedure:
  - A large panel of human kinases, each tagged with a unique DNA identifier, is used.
  - The test compound is incubated with the kinase panel in the presence of an immobilized, broadly active kinase inhibitor.
  - Kinases that bind to the test compound in solution will not bind to the immobilized ligand.
  - After an equilibration period, the unbound kinases are washed away.
  - The amount of each kinase remaining bound to the solid support is quantified by qPCR of their DNA tags.



• The results are typically reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of the test compound.

# Visualizing Signaling Pathways and Workflows FGFR Signaling Pathway

The following diagram illustrates the canonical FGFR signaling pathway and the points of inhibition by **futibatinib** and other FGFR inhibitors.





Click to download full resolution via product page

Caption: FGFR signaling pathway and inhibitor action point.



### Generalized Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.



Click to download full resolution via product page

Caption: Workflow for kinase inhibitor selectivity profiling.



In summary, **futibatinib** is a potent and highly selective irreversible inhibitor of FGFR1-4. While direct head-to-head comparative data against a broad kinase panel including other FGFR inhibitors is not readily available in a single study, existing evidence from separate comprehensive screenings demonstrates its high selectivity. The choice of an FGFR inhibitor in a research or clinical setting will likely depend on a variety of factors including the specific FGFR alteration, the potential for off-target effects, and the mechanism of action, particularly in the context of acquired resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety profiles of the new target therapies—pemigatinib, futibatinib, and ivosidenib—for the treatment of cholangiocarcinoma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [benchmarking futibatinib selectivity against other kinase inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611163#benchmarking-futibatinib-selectivity-againstother-kinase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com